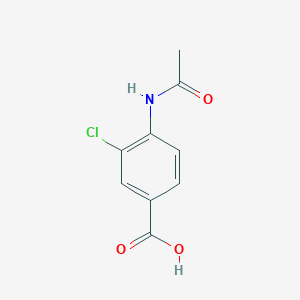![molecular formula C15H11ClN2S B188881 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione CAS No. 4547-02-8](/img/structure/B188881.png)
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
Übersicht
Beschreibung
Thionordiazepam ist eine chemische Verbindung mit der Summenformel C15H11ClN2S . Es gehört zur Klasse der Benzodiazepine, die für ihre sedativen, anxiolytischen und muskelrelaxierenden Eigenschaften bekannt sind. Thionordiazepam ist durch das Vorhandensein einer Thiongruppe in seiner Struktur gekennzeichnet, was es von anderen Benzodiazepinen unterscheidet .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Thionordiazepam kann durch eine Reihe von chemischen Reaktionen ausgehend von 2-Amino-5-chlorbenzophenon synthetisiert werden. Die Synthese umfasst Acylierungs-, Cyclisierungs- und Sulfurierungsreaktionen. Der Prozess umfasst in der Regel die folgenden Schritte :
Acylierungsreaktion: 2-Amino-5-chlorbenzophenon wird acyliert, um ein Zwischenprodukt zu bilden.
Cyclisierungsreaktion: Das Zwischenprodukt wird cyclisiert, um ein Benzodiazepin-Keton zu bilden.
Sulfurierungsreaktion: Das Benzodiazepin-Keton wird dann einer Sulfurierung unterzogen, um Thionordiazepam zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Thionordiazepam folgt ähnlichen Synthesewegen, wird aber für höhere Ausbeuten und Reinheit optimiert. Der Prozess umfasst weniger Syntheseschritte, milde Reaktionsbedingungen und eine einfache Kontrolle der Reinigungsmethode. Dieser Ansatz trägt dazu bei, die Produktionskosten zu kontrollieren und die Umweltverschmutzung zu reduzieren, was ihn für die Produktion im industriellen Maßstab geeignet macht .
Chemische Reaktionsanalyse
Reaktionstypen
Thionordiazepam durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Thionordiazepam kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Thionordiazepam kann Substitutionsreaktionen eingehen, insbesondere am Chloratom.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
Thionordiazepam wird hauptsächlich als analytischer Referenzstandard in der wissenschaftlichen Forschung verwendet. Seine Anwendungen umfassen :
Chemie: Wird im Studium von Benzodiazepinderivaten und ihren chemischen Eigenschaften verwendet.
Biologie: Wird in der Forschung im Zusammenhang mit der biologischen Aktivität von Benzodiazepinen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und pharmakologischen Eigenschaften untersucht.
Industrie: Wird in der forensischen Chemie und Toxikologie zur Identifizierung und Analyse von Benzodiazepinverbindungen eingesetzt.
Wirkmechanismus
Thionordiazepam entfaltet seine Wirkungen durch die Steigerung der Aktivität von Gamma-Aminobuttersäure (GABA), einem Neurotransmitter im zentralen Nervensystem. Es bindet an den GABA-A-Rezeptor und erhöht die Affinität des Rezeptors für GABA. Dies führt zu einem erhöhten Einstrom von Chloridionen in das Neuron, was zu einer Hyperpolarisierung und einer verringerten neuronalen Erregbarkeit führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der GABA-A-Rezeptor und zugehörige Ionenkanäle .
Analyse Chemischer Reaktionen
Types of Reactions
Thionordiazepam undergoes various chemical reactions, including:
Oxidation: Thionordiazepam can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Thionordiazepam can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Thionordiazepam is primarily used as an analytical reference standard in scientific research. Its applications include :
Chemistry: Used in the study of benzodiazepine derivatives and their chemical properties.
Biology: Employed in research related to the biological activity of benzodiazepines.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in forensic chemistry and toxicology for the identification and analysis of benzodiazepine compounds.
Wirkmechanismus
Thionordiazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. The molecular targets and pathways involved include the GABA-A receptor and associated ion channels .
Vergleich Mit ähnlichen Verbindungen
Thionordiazepam ist aufgrund des Vorhandenseins einer Thiongruppe in seiner Struktur einzigartig. Zu den ähnlichen Verbindungen gehören andere Benzodiazepine wie :
Diazepam: Bekannt für seine anxiolytischen und antikonvulsiven Eigenschaften.
Clonazepam: Wird hauptsächlich für seine antikonvulsiven Wirkungen eingesetzt.
Alprazolam: Wird häufig für Angstzustände und Panikstörungen verschrieben.
Die einzigartige Struktur und die chemischen Eigenschaften von Thionordiazepam machen es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILTJWAJZIROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342681 | |
| Record name | Thionordiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-02-8 | |
| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thionordiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionordiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONORDIAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U953L6ZT3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene](/img/structure/B188814.png)






